N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, pyrrolidinyl, and xanthene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Coupling with Xanthene Carboxamide: The final step involves coupling the pyrrolidinone intermediate with xanthene carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives with a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrrolidinone and xanthene moieties contribute to the overall biological activity. The compound may modulate signaling pathways by binding to enzymes or receptors, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
- N-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
- N-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Uniqueness
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c25-15-6-5-7-17(12-15)27-14-16(13-22(27)28)26-24(29)23-18-8-1-3-10-20(18)30-21-11-4-2-9-19(21)23/h1-12,16,23H,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACCFMIWKYIQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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